1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene
Overview
Description
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is an organic compound with the molecular formula C20H14N4. It is a solid at room temperature and is known for its stability and unique chemical properties. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of benzimidazole groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) nitrate in solvents like ethanol or water.
Substitution Reactions: Often use bases like potassium carbonate and solvents like DMF.
Major Products
Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity, depending on the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(1H-imidazol-1-yl)methylbenzene: Similar structure but with imidazole groups instead of benzimidazole.
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with benzimidazole groups at different positions.
Uniqueness
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is unique due to its specific coordination properties and stability, making it particularly useful in the synthesis of coordination polymers and MOFs. Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKDWBBZAPRNFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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